REACTION_CXSMILES
|
S(Cl)(Cl)=O.Cl.[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1.C(=O)(O)[O-].[Na+].[CH3:21][CH2:22]O>>[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:21][CH3:22])=[O:14])=[CH:8][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
was brought down to room temperature
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the organic solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |